molecular formula C12H24O B12650375 3-Methylundecanal CAS No. 77772-06-6

3-Methylundecanal

Cat. No.: B12650375
CAS No.: 77772-06-6
M. Wt: 184.32 g/mol
InChI Key: SXYARAIVIPVMGK-UHFFFAOYSA-N
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Description

3-Methylundecanal is an organic compound with the molecular formula C12H24O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive odor, which is often described as citrusy or floral. It is used in various applications, particularly in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylundecanal can be synthesized through several methods. One common approach involves the oxidation of 3-methylundecanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield the desired aldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-decene. This process involves the addition of a formyl group to the terminal carbon of the alkene, followed by hydrogenation to produce the aldehyde. The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 3-Methylundecanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form the corresponding carboxylic acid, 3-methylundecanoic acid, using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-methylundecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives like imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydroxylamine

Major Products:

    Oxidation: 3-Methylundecanoic acid

    Reduction: 3-Methylundecanol

    Substitution: Imines, oximes

Scientific Research Applications

3-Methylundecanal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is widely used in the fragrance industry due to its pleasant odor. It is a key ingredient in perfumes, soaps, and detergents.

Mechanism of Action

The mechanism of action of 3-Methylundecanal involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets are primarily olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family. The binding of this compound to these receptors activates a cascade of intracellular events, leading to the generation of nerve impulses that are transmitted to the brain, where the odor is perceived.

Comparison with Similar Compounds

    2-Methylundecanal: Similar in structure but with the methyl group attached to the second carbon instead of the third. It has a slightly different odor profile and is also used in fragrances.

    3-Methylthiodecanal: Contains a sulfur atom in the chain, giving it distinct olfactory properties and applications in flavor and fragrance industries.

    Hexyl cinnamaldehyde: Another aldehyde used in fragrances, but with a different carbon chain length and aromatic ring, resulting in a different scent.

Uniqueness: 3-Methylundecanal is unique due to its specific molecular structure, which imparts a distinctive citrusy or floral odor. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.

Properties

CAS No.

77772-06-6

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

3-methylundecanal

InChI

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h11-12H,3-10H2,1-2H3

InChI Key

SXYARAIVIPVMGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)CC=O

Origin of Product

United States

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